molecular formula C11H10ClN5O B7560212 4-(7-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(7-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B7560212
M. Wt: 263.68 g/mol
InChI Key: HCYDFQWFUVPRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, also known as C16, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure has attracted the attention of researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(7-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in DNA synthesis and repair.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(7-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for future studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are a number of future directions that could be explored in relation to 4-(7-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify specific pathways that it targets. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, studies could be conducted to investigate the potential use of this compound as an antibacterial agent.

Synthesis Methods

The synthesis of 4-(7-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves a multi-step process that includes the reaction of 4-chloro-1-ethylbenzimidazole with hydrazine hydrate to form 4-(1-ethylbenzimidazol-2-yl)hydrazine. This intermediate is then reacted with chloroacetic acid and sodium hydroxide to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control over reaction conditions.

Scientific Research Applications

4-(7-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro, and studies have suggested that it may also have potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use as an antibacterial agent, with promising results in vitro.

properties

IUPAC Name

4-(7-chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O/c1-2-17-9-6(12)4-3-5-7(9)14-11(17)8-10(13)16-18-15-8/h3-5H,2H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYDFQWFUVPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.